4-bromo-N-(3-isopropoxypropyl)benzamide
Overview
Description
4-bromo-N-(3-isopropoxypropyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzamide family and is synthesized through a specific method.
Mechanism of Action
The mechanism of action of 4-bromo-N-(3-isopropoxypropyl)benzamide involves its binding to specific proteins, thereby disrupting their interactions. This compound has been shown to bind to various proteins, including the bromodomain-containing protein BRD4, which is involved in various cellular processes such as gene transcription and cell cycle regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(3-isopropoxypropyl)benzamide are primarily related to its ability to disrupt protein-protein interactions. This compound has been shown to inhibit the proliferation of cancer cells by disrupting the interactions between BRD4 and other proteins involved in cell cycle regulation. Additionally, this compound has been shown to have anti-inflammatory effects by disrupting the interactions between BRD4 and proteins involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 4-bromo-N-(3-isopropoxypropyl)benzamide in lab experiments is its specificity for certain proteins. This compound can be used as a chemical probe to study specific protein-protein interactions, allowing researchers to better understand the mechanisms underlying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-bromo-N-(3-isopropoxypropyl)benzamide. One potential direction is the development of more selective compounds that can target specific proteins involved in various biological processes. Additionally, this compound can be used in the development of new therapies for various diseases, including cancer and inflammatory disorders. Finally, further research is needed to better understand the potential toxicity of this compound and its effects on various biological systems.
Conclusion:
In conclusion, 4-bromo-N-(3-isopropoxypropyl)benzamide is a chemical compound with significant potential applications in various scientific fields. Its ability to disrupt protein-protein interactions makes it a valuable tool for the study of various biological processes. However, further research is needed to better understand its potential toxicity and to develop more selective compounds with specific applications.
Scientific Research Applications
4-bromo-N-(3-isopropoxypropyl)benzamide has been extensively studied for its potential applications in various scientific fields. One of its primary applications is as a chemical probe for the study of protein-protein interactions. This compound can bind to specific proteins and disrupt their interactions, allowing researchers to better understand the mechanisms underlying various biological processes.
properties
IUPAC Name |
4-bromo-N-(3-propan-2-yloxypropyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-10(2)17-9-3-8-15-13(16)11-4-6-12(14)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAHBQIRQORVLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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